molecular formula C12H19N3O5 B12509448 1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B12509448
M. Wt: 285.30 g/mol
InChI Key: SZEOBSAZWJLOGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid typically involves the use of amino acids and peptide coupling reagents. One common method includes the coupling of glycine, proline, and hydroxyproline derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere, with the temperature maintained at around -20°C to prevent degradation .

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high purity and yield. The process includes repeated cycles of amino acid coupling, deprotection, and purification steps to obtain the desired tripeptide .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, protein synthesis, and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: 1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable peptide bonds and interact with various molecular targets makes it a valuable compound in research and development .

Properties

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

1-[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H19N3O5/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20/h7-9,16H,1-6,13H2,(H,19,20)

InChI Key

SZEOBSAZWJLOGY-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O

Origin of Product

United States

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